molecular formula C15H19FN4S B12148694 5-Cyclohexyl-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

5-Cyclohexyl-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12148694
M. Wt: 306.4 g/mol
InChI Key: VYGMZORAOVZMRM-UHFFFAOYSA-N
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Description

5-Cyclohexyl-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.

    Attachment of the 3-Fluorophenylmethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with the 3-fluorophenylmethylthio moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the 3-fluorophenylmethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 3-fluorophenylmethylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclohexyl-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The 3-fluorophenylmethylthio group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclohexyl-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19FN4S

Molecular Weight

306.4 g/mol

IUPAC Name

3-cyclohexyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H19FN4S/c16-13-8-4-5-11(9-13)10-21-15-19-18-14(20(15)17)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10,17H2

InChI Key

VYGMZORAOVZMRM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC3=CC(=CC=C3)F

Origin of Product

United States

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